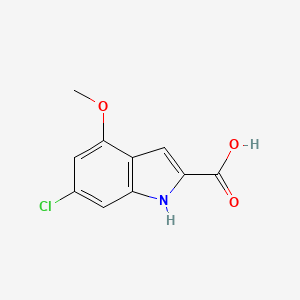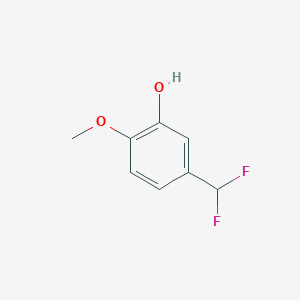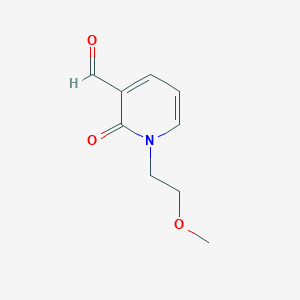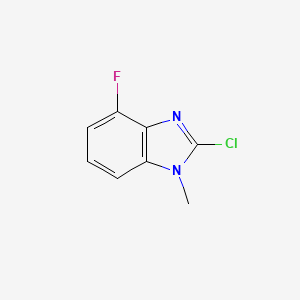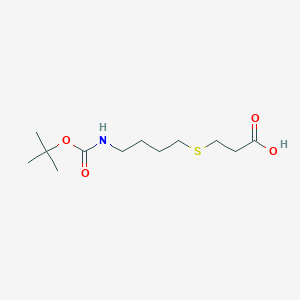
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid
Descripción general
Descripción
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its protective Boc group, which can be removed under acidic conditions to reveal the free amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid typically involves the protection of an amino acid derivative. One common method is the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Aplicaciones Científicas De Investigación
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid primarily involves its ability to act as a protected amino acid derivative. The Boc group protects the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The thioether group can also engage in redox reactions, adding to the compound’s versatility in synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid: Features a Boc-protected amine and a thioether group.
N-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid: Another Boc-protected amino acid derivative with similar protective properties.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a Boc-protected amine and a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
This compound is unique due to its combination of a Boc-protected amine and a thioether group, which provides versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and peptide chemistry .
Propiedades
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(16)13-7-4-5-8-18-9-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUTWFPMRKWARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


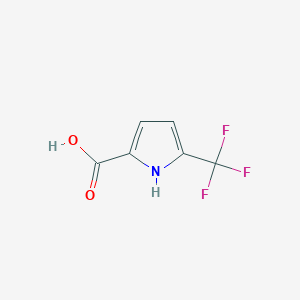
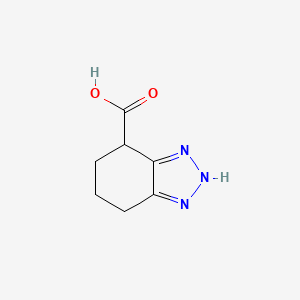
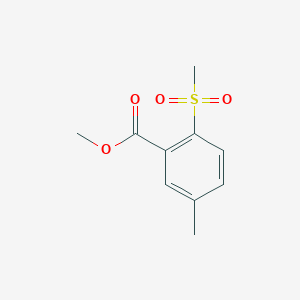
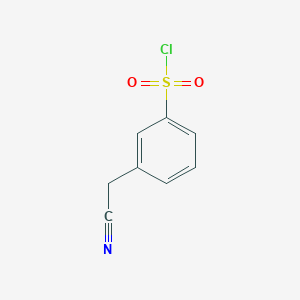
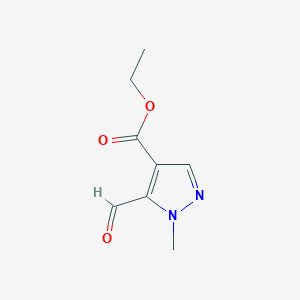


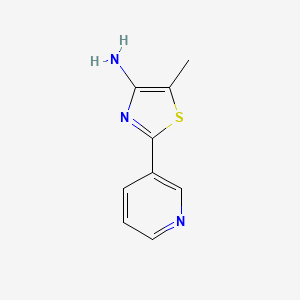
![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)
![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)
